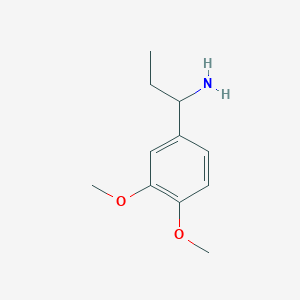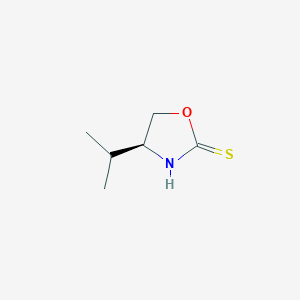
(S)-4-Isopropyloxazolidine-2-thione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (S)-4-Isopropyloxazolidine-2-thione and its derivatives involves multi-component reactions and innovative methodologies. For instance, a one-pot synthesis approach has been reported for creating 2-isopropyl-3-benzyl-1,3-thiazolidin-4-ones from valine, arenealdehydes, and mercaptoacetic acid, showcasing the compound's synthetic accessibility and versatility (Cunico et al., 2007). Additionally, novel thiazolidine-4-one derivatives have been synthesized from ibuprofen, highlighting the compound's potential in creating biologically active molecules (Vasincu et al., 2014).
Molecular Structure Analysis
The molecular structure of (S)-4-Isopropyloxazolidine-2-thione derivatives has been elucidated using various spectroscopic methods, including NMR and X-ray crystallography, to confirm their configurations and understand their structural intricacies (Cunico et al., 2007).
Chemical Reactions and Properties
These compounds participate in diverse chemical reactions, demonstrating their reactivity and functional utility. For example, a stereoselective aminolysis reaction involving 3-acyl-4(S)-isopropyl-1,3-thiazolidine-2-thione has been utilized for the synthesis of optically active amides, showcasing the compound's potential in stereoselective synthesis (Jeong & Park, 1989).
Applications De Recherche Scientifique
Chiral Auxiliary in Titanium-Mediated Aldol Reactions : This compound serves as an effective chiral auxiliary in titanium-mediated aldol reactions. It is particularly noted for its role in the enantioselective synthesis of (R)-baclofen (Khatik, Khurana, Kumar, & Nair, 2011).
Structural Studies : X-ray structures of substituted thiazolidine-2-thiones, including (S)-4-Isopropyloxazolidine-2-thione, have been analyzed to understand their structural properties (Laknifli, Pierrot, Chanon, & Chanon, 1995).
Antifungal Activity : Derivatives of 1,3-thiazolidine-2-thione, similar in structure to (S)-4-Isopropyloxazolidine-2-thione, demonstrate strong antifungal activity against various pathogenic fungi (Chen, Du, Liu, Wang, Li, & Xu, 2015).
Increased Antioxidant Potential : New derivatives of 1,3-thiazolidine-4-one, related to (S)-4-Isopropyloxazolidine-2-thione, show enhanced antioxidant potential. These compounds are being explored for potential anti-inflammatory drug applications (Vasincu, Apotrosoaei, Pânzariu, Buron, Routier, & Profire, 2014).
Synthesis of Polymeric Anticancer Drugs : Water-soluble poly[N-(2-hydroxypropyl)methacrylamide] copolymers with thiazolidine-2-thione reactive groups, related to (S)-4-Isopropyloxazolidine-2-thione, are suitable for the synthesis of targeted polymeric anticancer drugs and bioactive compounds (Šubr & Ulbrich, 2006).
Inhibition of Mild Steel Corrosion : 4,4-Dimethyloxazolidine-2-thione, a compound related to (S)-4-Isopropyloxazolidine-2-thione, effectively inhibits mild steel corrosion in hydrochloric acid solutions, demonstrating over 82% inhibition efficiency (Musa, Kadhum, Mohamad, Rahoma, & Mesmari, 2010).
Safety And Hazards
This would involve a discussion of any hazards associated with the compound, such as toxicity or flammability. Appropriate safety precautions for handling the compound would also be described.
Orientations Futures
This would involve a discussion of areas for future research, such as potential applications of the compound, or ways in which its synthesis could be improved.
I hope this general outline is helpful. If you have any more specific questions about this compound or about chemistry in general, feel free to ask!
Propriétés
IUPAC Name |
(4S)-4-propan-2-yl-1,3-oxazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c1-4(2)5-3-8-6(9)7-5/h4-5H,3H2,1-2H3,(H,7,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRDXQWBLPPFPN-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001004580 | |
| Record name | 4-(Propan-2-yl)-4,5-dihydro-1,3-oxazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Isopropyloxazolidine-2-thione | |
CAS RN |
84272-19-5 | |
| Record name | 4-(Propan-2-yl)-4,5-dihydro-1,3-oxazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)

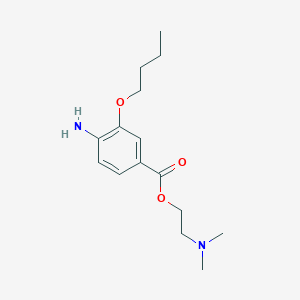
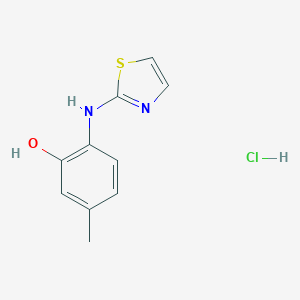
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
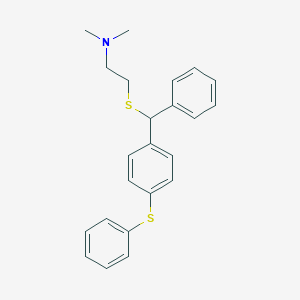
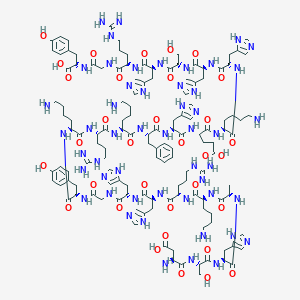
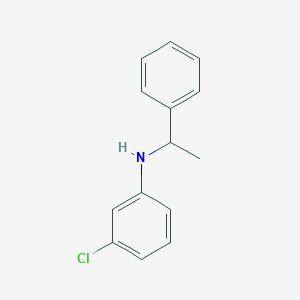
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)
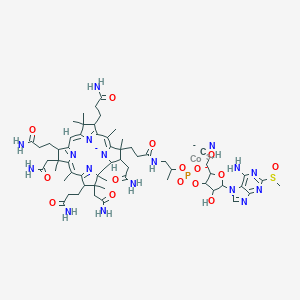
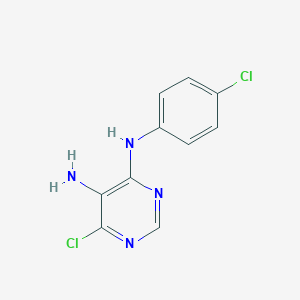
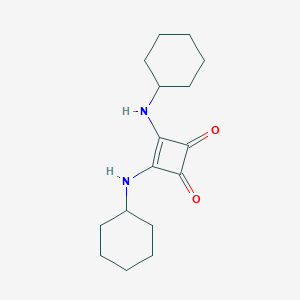
![2-[bis(4-fluorophenyl)methyl]-1H-imidazole](/img/structure/B33536.png)
